Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate
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Overview
Description
Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with 2-chlorothiophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and sulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar structure but lacks the sulfanyl group.
Ethyl 3-amino-2-[(4-chlorophenyl)sulfanyl]but-2-enoate: Similar structure but with a different position of the chlorine atom.
Uniqueness
Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate is unique due to the presence of both the sulfanyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
90277-03-5 |
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Molecular Formula |
C12H14ClNO2S |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
ethyl 3-amino-2-(2-chlorophenyl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C12H14ClNO2S/c1-3-16-12(15)11(8(2)14)17-10-7-5-4-6-9(10)13/h4-7H,3,14H2,1-2H3 |
InChI Key |
QKFYGGKWUXOMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)N)SC1=CC=CC=C1Cl |
Origin of Product |
United States |
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